tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-amino-3,5-dimethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3,5-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine group .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate is unique due to its specific structural features, such as the presence of the 4-amino-3,5-dimethylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17) |
InChI Key |
PAQMBHLXAGQNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.